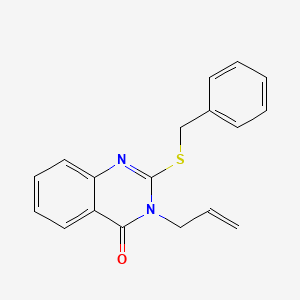

3-allyl-2-(benzylthio)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-3-prop-2-enylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-2-12-20-17(21)15-10-6-7-11-16(15)19-18(20)22-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWPMFPKWCELRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 Allyl 2 Benzylthio Quinazolin 4 3h One Analogs

Impact of Substituent Variations on Biological Potency

The biological profile of 3-allyl-2-(benzylthio)quinazolin-4(3H)-one is intricately linked to the nature and position of its substituents. Researchers have systematically modified three key regions of the molecule: the N3-allyl position, the C2-benzylthio moiety, and the quinazolinone benzene ring, to elucidate their impact on activity.

Modifications at the N3 Allyl Position

The allyl group at the N3 position plays a crucial role in the molecule's interaction with its biological targets. Studies have shown that both the presence and nature of the substituent at this position are critical for activity. For instance, in a series of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives evaluated for anticonvulsant activity, the allyl group was found to be a key contributor.

Alterations to the allyl group have been explored to understand the steric and electronic requirements for optimal potency. The replacement of the allyl group with other small alkyl or substituted alkyl chains has been shown to significantly modulate the biological response. For example, the introduction of moieties that can form hydrogen bonds or have different lipophilic characteristics can alter the compound's pharmacokinetic and pharmacodynamic properties.

A study on 2,3-disubstituted-4(3H)quinazolinone derivatives revealed that variations at the N3 position significantly influenced their anticonvulsant effects. While the allyl group itself was favorable, other substituents like substituted phenyl rings have also been shown to confer potent activity, suggesting that this position is amenable to a variety of modifications to fine-tune the desired biological effect.

Modifications of the C2 Benzylthio Moiety

The benzylthio group at the C2 position is another critical determinant of the biological activity of this class of compounds. The sulfur atom acts as a linker, and both the benzyl (B1604629) ring and the thioether linkage are important for molecular interactions.

Research has demonstrated that substitution on the benzyl ring can have a profound impact on potency. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire moiety, thereby influencing its binding affinity to target proteins. For instance, in a study of 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones as antioxidant and enzyme inhibitors, it was observed that S-arylated derivatives were generally more efficient than their thioxo precursors rsc.org. The nature of the substituent on the S-benzyl group was found to be a key factor influencing the antioxidant activity rsc.org.

Furthermore, replacing the benzyl group with other aromatic or heterocyclic rings has been a strategy to explore new chemical space and potentially discover analogs with improved activity or selectivity. The flexibility of the thioether linkage also allows the aromatic ring to adopt various orientations, which can be crucial for fitting into a specific binding pocket.

| Compound ID | N3-Substituent | C2-Substituent | R1 on Benzyl Ring | Biological Activity (IC50/EC50) | Reference |

| 1 | Allyl | Benzylthio | H | Data not available | - |

| 2a | Allyl | (4-Chlorobenzyl)thio | 4-Cl | Potent Anticonvulsant | Abulkhair et al., 2016 |

| 2b | Allyl | (4-Methoxybenzyl)thio | 4-OCH3 | Moderate Anticonvulsant | Abulkhair et al., 2016 |

| 3a | 3-(Trifluoromethyl)phenyl | (2-Fluorobenzyl)thio | 2-F | Potent AG Inhibitor | Al-Tel et al., 2023 rsc.org |

| 3b | 4-Nitrophenyl | Benzylthio | H | Weak Antioxidant | Al-Tel et al., 2023 rsc.org |

Substitutions on the Quinazolinone Benzene Ring (e.g., at C6, C7)

The benzene ring of the quinazolinone core provides a scaffold that can be further functionalized to enhance biological activity. Positions C6 and C7 are particularly important, as substitutions at these sites can influence the molecule's interaction with its biological target and affect its physicochemical properties.

Studies have shown that the introduction of small, lipophilic groups or halogen atoms at the C6 and C7 positions can lead to a significant increase in potency. For example, the presence of a chlorine or bromine atom at C6 has been associated with enhanced antitumor and antimicrobial activities in various quinazolinone series.

In a study on 3-aryl-2-thioxo- and 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones, various substituents such as Br, Cl, and OCH3 were introduced at the C6 and/or C7 positions to span different electronic, steric, and lipophilic characters. This strategy aimed to increase the probability of discovering active agents by modulating the pharmacological response rsc.org. The results indicated that these substitutions could significantly impact the antioxidant and enzyme inhibitory activities of the compounds rsc.org. For instance, a 6-chloro substituent was a common feature in some of the more active derivatives against certain enzymes rsc.org.

Stereochemical Considerations and Conformational Analysis

While the core structure of this compound does not possess a chiral center, the introduction of chiral substituents or the consideration of its conformational flexibility is crucial for a comprehensive understanding of its SAR. The three-dimensional arrangement of the molecule dictates its ability to fit into the binding site of a biological target.

The relative orientation of the allyl and benzylthio groups can create different pharmacophoric patterns, which may be responsible for interacting with different biological targets or exhibiting different biological activities. For instance, the spatial relationship between the aromatic ring of the benzyl group and the quinazolinone core is likely a key determinant for binding to specific enzymes or receptors. Understanding these conformational preferences is essential for designing analogs with improved potency and selectivity.

Rational Design Principles for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design of more potent and selective this compound analogs. Several key principles have emerged from the collective research in this area.

One of the primary strategies involves the use of computational tools such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking. QSAR models can mathematically correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the potency of novel, unsynthesized analogs. Molecular docking simulations can visualize the binding of these molecules to their target proteins, providing insights into the key interactions that govern their affinity and selectivity. These computational approaches help in prioritizing the synthesis of compounds with the highest probability of success.

Another important design principle is the concept of bioisosteric replacement. This involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. For example, replacing a hydrogen atom on the benzyl ring with a fluorine atom can sometimes lead to enhanced binding affinity without significantly altering the molecule's size.

Furthermore, the principle of molecular hybridization, which involves combining the structural features of this compound with other known pharmacophores, has been employed to create novel compounds with potentially synergistic or multi-target activities. This approach can lead to the development of drugs with improved efficacy and a lower likelihood of developing resistance.

By integrating these rational design principles with the empirical data from SAR studies, medicinal chemists can more efficiently navigate the complex chemical space of quinazolinone derivatives and accelerate the discovery of new therapeutic agents.

Investigations into the Biological Activities and Mechanistic Pathways of 3 Allyl 2 Benzylthio Quinazolin 4 3h One and Its Derivatives

Anticancer Research Paradigms

Quinazolinone derivatives have been extensively studied for their potential as anticancer agents, demonstrating efficacy against various malignancies such as breast, lung, and pancreatic cancers. nih.govresearchgate.net The antitumor mechanisms are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. nih.gov The presence of allyl and benzyl (B1604629) moieties at specific positions of the quinazoline (B50416) nucleus has been noted to contribute significantly to their cytotoxic effects. researchgate.net

In Vitro Cytotoxicity Evaluation in Defined Cellular Models

The cytotoxic potential of 3-allyl-2-(benzylthio)quinazolin-4(3H)-one and its derivatives has been assessed against a panel of human cancer cell lines. Research has consistently shown that modifications on the quinazoline core, including the introduction of allyl and benzylthio groups, influence the cytotoxic potency. For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives, which share structural similarities, were screened for their in vitro antitumor activity. The results indicated that compounds bearing allyl and/or benzyl moieties at positions 2 and/or 3 exhibited the most promising cytotoxic results against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. researchgate.net

Similarly, other studies on quinazolinone derivatives have demonstrated significant in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines. nih.gov The antiproliferative activity of various quinazolinone derivatives has been documented against a range of cancer cell lines, including those of the colon, liver, breast, and lung. nih.gov For example, certain 2-phenylquinazolin-4(3H)-one derivatives showed notable effects against MCF-7 and HepG2 cells. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Quinazolinone Derivatives

| Compound Class | Tested Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| 2,3-disubstituted-6-iodo-3H-quinazolin-4-ones (with allyl/benzyl moieties) | MCF-7, HeLa, HepG2, HCT-8 | Five compounds showed broad-spectrum activity, some better than Doxorubicin. MCF-7 was the most sensitive cell line. | researchgate.net |

| 2-thioquinazoline-4(3H)-ones | Colon, Liver, Breast, Lung Cancer Cell Lines | Derivatives showed potent antiproliferative activity. | nih.gov |

| Quinazolinone-thiazol hybrids | PC3, MCF-7, HT-29 | Compound A3 showed IC50 values of 10 µM, 10 µM, and 12 µM, respectively. | nih.gov |

| 2-phenylquinazolin-4(3H)-one derivatives | MCF-7, HepG2 | Derivatives 33 and 34 exhibited potent antiproliferative effects with IC50 values of 1.35 µM (MCF-7) and 3.24 µM (HepG2). | mdpi.com |

| 2-(Allylthio)-3-butyl-6-methylquinazolin-4(3H)-one | HeLa, MDA-MB231 | Exhibited significant in vitro cytotoxicity. | nih.gov |

Enzyme Inhibition Profiling

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial for cell cycle progression, division, and proliferation. nih.gov Unregulated or overexpressed protein kinases can transform normal cells into cancerous ones. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids. Its inhibition can lead to the "thymineless death" of cells, making it a key target for cancer chemotherapy. bohrium.com A series of methoxylated 2-benzylthio-quinazoline-4(3H)-ones were designed and synthesized as nonclassical antifolates. Several of these compounds proved to be active DHFR inhibitors, with IC50 values in the nanomolar range, comparable to the standard drug Methotrexate. bohrium.comnih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a member of the receptor tyrosine kinase family, and its overactivity is implicated in various cancers. mdpi.comfrontiersin.org Several quinazoline derivatives, such as Gefitinib (B1684475) and Erlotinib, are approved drugs that target EGFR. nih.govnih.gov Research has shown that 2-thioquinazolin-4(3H)-one derivatives can act as potent dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another important receptor tyrosine kinase, particularly in breast cancer. Lapatinib, a quinazoline derivative, is known to be a dual EGFR/HER-2 inhibitor. nih.gov Studies on quinazolin-4(3H)-one derivatives have demonstrated their potential to strongly inhibit HER2, with some compounds showing activity comparable to Lapatinib. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net Vandetanib, a quinazoline derivative, is a potent inhibitor of VEGFR. nih.gov Research on S-alkylated quinazolin-4(3H)-ones has identified them as dual inhibitors of EGFR and VEGFR-2 kinases. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential for regulating the cell cycle. Some quinazolin-4(3H)-one derivatives have shown good inhibitory activity against CDK2, suggesting a role in controlling cell cycle progression. nih.gov

Poly (ADP-ribose) Polymerase (PARP): PARP enzymes are important for DNA repair, and their inhibition is a promising strategy for cancer treatment. nih.gov Quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized, with several compounds exhibiting promising PARP-1 inhibitory activity with IC50 values in the nanomolar range. nih.govnih.gov

Table 2: Enzyme Inhibition Profile of Quinazolinone Derivatives

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Methoxylated 2-benzylthio-quinazoline-4(3H)-ones | Compounds 28 and 61 showed potent inhibition with IC50 values of 0.02 µM and 0.01 µM, respectively. | bohrium.comnih.gov |

| EGFR Tyrosine Kinase | S-Alkylated quinazolin-4(3H)-ones | Compound 4 showed potent dual inhibition of EGFR and VEGFR-2. | nih.gov |

| HER2 | Quinazolin-4(3H)-one derivatives | Compound 3i showed excellent inhibitory activity (IC50 = 0.079 µM), similar to lapatinib. | nih.gov |

| VEGFR-2 | S-Alkylated quinazolin-4(3H)-ones | Compound 4 demonstrated significant dual inhibitory activity. | nih.gov |

| CDK2 | Quinazolin-4(3H)-one derivatives | Compounds 2i and 3i exhibited strong inhibitory activity with IC50 values of 0.173 µM and 0.177 µM, respectively. | nih.gov |

| PARP-1 | Quinazoline-2,4(1H,3H)-dione derivatives | Several compounds exhibited nanomolar IC50 values. | nih.govnih.gov |

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound and its analogs modulate key cellular pathways to exert their anticancer effects.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Quinazolinone derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govmdpi.com For example, one derivative was found to induce both early and late apoptosis in HepG2 cells by upregulating pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov Another study demonstrated that a phenyl chlormethine-quinazoline derivative induced apoptosis in hepatocellular carcinoma cells through the Sirt1/caspase 3 signaling pathway. researchgate.net

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division due to a loss of cell cycle regulation. frontiersin.org Quinazolinone derivatives can interfere with this process by causing cell cycle arrest, often at the G2/M phase. mdpi.com This arrest prevents cancer cells from proceeding through mitosis and proliferation. For instance, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was found to induce G2/M-phase cell cycle arrest in oral squamous cell carcinoma cells. mdpi.com Similarly, a specific 2-styrylquinazolinone derivative induced G2/M arrest in Burkitt lymphoma cells. nih.gov

Microtubule Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. mdpi.comnih.gov Certain quinazolinone derivatives have been identified as microtubule disruptors. mdpi.com One study found that a 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone inhibited tubulin polymerization with an IC50 value of 5.8 µM and caused disruption of the cellular microtubule system. nih.gov This interference with microtubule dynamics is a well-established anticancer mechanism. nih.govmdpi.com

Antimicrobial Research Paradigms

In addition to their anticancer properties, quinazolinone derivatives have been investigated for their potential as antimicrobial agents, showing activity against a range of bacterial pathogens. researchgate.netnih.govnih.gov

In Vitro Antibacterial Activity Against Gram-Positive Bacterial Strains

Derivatives of the quinazolinone scaffold have demonstrated notable efficacy against Gram-positive bacteria.

Bacillus subtilis : Several studies have reported the activity of quinazolinone derivatives against Bacillus subtilis. For instance, a series of 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones were synthesized and tested, with some compounds showing potent activity against this organism. nih.gov Another study on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives also found that most of the tested compounds possessed strong activity against Bacillus subtilis. researchgate.net

Staphylococcus aureus : Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a major human pathogen. Quinazolinones have emerged as a promising class of antibacterials against this organism. nih.gov A study on methoxylated 2-benzylthio-quinazoline-4(3H)-ones revealed that several compounds exhibited broad-spectrum antimicrobial activity comparable to standard antibiotics like Gentamicin and Ciprofloxacin. nih.govresearchgate.net Another investigation into 4(3H)-quinazolinone derivatives showed potent activity against various S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. nih.gov

Table 3: In Vitro Antibacterial Activity Against Gram-Positive Bacteria

| Bacterial Strain | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Bacillus subtilis | 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones | Compound 9a and 9h showed significant zones of inhibition (1.4 cm and 1.0 cm, respectively). | nih.gov |

| Staphylococcus aureus | Methoxylated 2-benzylthio-quinazoline-4(3H)-ones | Compounds 34, 56, and 66 showed broad-spectrum activity comparable to Gentamicin and Ciprofloxacin. | nih.govresearchgate.net |

| Staphylococcus aureus (including MRSA) | 4(3H)-Quinazolinone derivatives | Compound 27 displayed MIC values of ≤0.5 µg/mL for all S. aureus strains tested. | nih.gov |

In Vitro Antibacterial Activity Against Gram-Negative Bacterial Strains

The efficacy of quinazolinone derivatives extends to Gram-negative bacteria, although often to a lesser extent than against Gram-positive strains.

Escherichia coli : Several quinazolinone derivatives have been tested against E. coli. One study found that various 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives demonstrated significant antibacterial activity against this bacterium. researchgate.net

Pseudomonas aeruginosa : This opportunistic pathogen is known for its resistance to multiple drugs. montana.edu Some quinazolinone derivatives have shown activity against P. aeruginosa. For example, 2-methyl-4(3H)-quinazolinone was found to have a higher activity against P. aeruginosa compared to other synthesized variants in one study. researchgate.net

Other Gram-Negative Bacteria : Research has also explored the activity of these compounds against other Gram-negative plant and human pathogens. However, specific data for Salmonella typhimurium, Xanthomonas oryzae pv. oryzae, Pseudomonas syringae pv. actinidiae, and Xanthomonas axonopodis pv. citri in relation to this compound is not extensively detailed in the provided context.

Table 4: In Vitro Antibacterial Activity Against Gram-Negative Bacteria

| Bacterial Strain | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Escherichia coli | 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Several compounds demonstrated significant antibacterial activity. | researchgate.net |

| Pseudomonas aeruginosa | 2-Methyl-4(3H)-quinazolinone | Showed higher activity compared to other tested quinazolinone derivatives. | researchgate.net |

In Vitro Antifungal Activity Against Fungal Strains (e.g., Candida tropicalis, Candida albicans, Macrophomina phaseolina, Aspergillus niger)

While direct studies on the antifungal activity of this compound against the specified fungal strains are not extensively available in the reviewed literature, the broader class of quinazolinone derivatives has demonstrated notable in vitro antifungal properties against a range of pathogenic fungi.

Research into various 2,3-disubstituted quinazolin-4(3H)-one derivatives has shown their potential as antifungal agents. For instance, studies on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives revealed significant antifungal activity against several fungal strains, including Candida albicans, Candida tropicalis, and Aspergillus niger citedrive.comnih.gov. Similarly, other investigations into novel quinazolin-4(3H)-one derivatives have reported inhibitory effects against these same fungal species, as well as against Macrophomina phaseolina researchgate.net.

The general findings suggest that the quinazolinone nucleus is a viable pharmacophore for the development of antifungal compounds. The substitutions at the 2 and 3 positions of the quinazolinone ring play a crucial role in modulating the antifungal potency. For example, the introduction of an allyl group at the N-3 position has been explored in the synthesis of various 3-alkylquinazolin-4-one derivatives, with some exhibiting good antifungal activity against different fungi bohrium.commdpi.comnih.govresearchgate.net. Although specific data for the combined effect of a 3-allyl and a 2-benzylthio substituent is not detailed, the established antifungal potential of the quinazolinone core structure provides a strong rationale for the evaluation of this compound and its analogues as antifungal candidates.

| Fungal Strain | Representative Quinazolinone Derivative Class | Observed Activity | Reference |

| Candida tropicalis | 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Strong antifungal activity | citedrive.comnih.gov |

| Candida albicans | 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Strong antifungal activity | citedrive.comnih.gov |

| Macrophomina phaseolina | Novel quinazolin-4(3H)-one derivatives | Potent antifungal activity | researchgate.net |

| Aspergillus niger | 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Strong antifungal activity | citedrive.comnih.gov |

Investigation of Specific Antimicrobial Targets (e.g., DNA Gyrase Enzyme Inhibition, Streptokinase Expression Inhibition, Biofilm Formation Reduction)

The antimicrobial effects of quinazolinone derivatives are believed to be mediated through various specific molecular targets, contributing to their efficacy against a range of pathogens.

DNA Gyrase Enzyme Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial agents mdpi.com. Several studies have identified quinazolinone derivatives as inhibitors of DNA gyrase researchgate.netnih.govsemanticscholar.orglookchem.com. The inhibition of this enzyme leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. While direct evidence for this compound is not available, the quinazolinone scaffold has been successfully utilized to design potent DNA gyrase inhibitors.

Streptokinase Expression Inhibition: Streptokinase is a virulence factor produced by Group A Streptococcus that contributes to the pathogen's ability to dissolve blood clots and spread within the host. Research has focused on identifying small molecules that can inhibit the expression of streptokinase as a novel antivirulence strategy. Notably, derivatives of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one have been identified as inhibitors of streptokinase expression mdpi.com. This suggests that the quinazolinone core can be modified to target specific virulence factors in bacteria.

Biofilm Formation Reduction: Bacterial and fungal biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The inhibition of biofilm formation is a key strategy to combat persistent infections. Quinazolinone derivatives have been shown to possess anti-biofilm activity nih.gov. For instance, certain 4(3H)-quinazolinones can suppress biofilm formation in pathogens like Pseudomonas aeruginosa and Candida albicans nih.gov. This activity is often achieved at sub-minimum inhibitory concentrations, indicating a potential to act as anti-virulence agents without exerting direct lethal effects on the microorganisms nih.gov.

Anticonvulsant Research Paradigms

In Vivo Evaluation in Experimental Animal Models for Seizure Control

The anticonvulsant properties of 2,3-disubstituted quinazolin-4(3H)-one derivatives have been investigated in various in vivo animal models of seizures. A prominent model used for this evaluation is the pentylenetetrazole (PTZ)-induced seizure model in mice, which is a well-established screening method for potential anticonvulsant drugs citedrive.comnih.govbohrium.commdpi.comresearchgate.net.

In these studies, quinazolin-4(3H)-one derivatives, including those with substitutions at the 2 and 3 positions, have demonstrated the ability to protect against PTZ-induced convulsions citedrive.comnih.govbohrium.commdpi.comresearchgate.net. The efficacy of these compounds is often assessed by measuring the percentage of protection against seizures, the latency to the onset of the first seizure, and the reduction in the number of seizures.

One study synthesized two series of 2,3-disubstituted quinazolin-4(3H)-ones, with one series having an allyl group at the 3-position and the other a benzyl group citedrive.comnih.govmdpi.com. The in vivo evaluation of these compounds in the PTZ-induced seizure model revealed that many of the tested compounds exhibited potential anticonvulsant activity citedrive.comnih.govmdpi.com. It was noted that the lipophilicity of the compounds, influenced by the substituents, could affect their ability to penetrate biological membranes and reach their target in the central nervous system mdpi.com.

Table 2: Representative In Vivo Anticonvulsant Activity of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives in the PTZ-Induced Seizure Model

| Compound Series | Key Substituent at Position 3 | Animal Model | Key Findings | Reference |

| "a" series | Allyl | PTZ-induced seizures in mice | Potential anticonvulsant activity observed | citedrive.comnih.govmdpi.com |

| "b" series | Benzyl | PTZ-induced seizures in mice | Favorable results with some compounds showing high protection levels | citedrive.comnih.govmdpi.com |

Exploration of Neurotransmitter Receptor Interactions (e.g., GABA-A Receptor Binding Affinity)

The mechanism of action for the anticonvulsant effects of many quinazolin-4(3H)-one derivatives is believed to involve their interaction with neurotransmitter receptors in the central nervous system, particularly the γ-aminobutyric acid type A (GABA-A) receptor citedrive.comnih.govbohrium.commdpi.comresearchgate.net. The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain wikipedia.org.

Several 2,3-disubstituted quinazolin-4(3H)-one derivatives have been investigated as potential positive allosteric modulators of the GABA-A receptor, specifically at the benzodiazepine (B76468) binding site citedrive.comnih.govbohrium.commdpi.comresearchgate.net. By binding to this allosteric site, these compounds can enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability and suppresses seizure activity.

In silico studies, such as molecular docking, have been employed to predict the binding affinity of these compounds to the GABA-A receptor and to understand the structure-activity relationships citedrive.comnih.govbohrium.commdpi.comresearchgate.net. These computational models, in conjunction with in vivo experiments, have helped to confirm that the anticonvulsant activity of certain quinazolinone derivatives is mediated through their interaction with the GABA-A receptor citedrive.comnih.govmdpi.com.

Antioxidant Research Paradigms

In Vitro Antioxidant Potential Assessment (e.g., Hydrogen Atom Transfer Mechanisms, Electron Donating Capacity, Metal Ion Chelation)

The antioxidant potential of quinazolin-4(3H)-one derivatives has been a subject of significant research interest, with studies exploring their ability to counteract oxidative stress through various mechanisms.

Hydrogen Atom Transfer (HAT) Mechanisms: One of the primary mechanisms by which antioxidants exert their effects is through hydrogen atom transfer (HAT). In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The efficacy of a compound in the HAT mechanism is often related to the bond dissociation enthalpy of the hydrogen-donating group. For phenolic derivatives of quinazolin-4(3H)-one, the hydroxyl groups on the phenolic ring are key sites for hydrogen donation mdpi.com.

Electron Donating Capacity: Another important antioxidant mechanism is the ability of a compound to donate an electron to a free radical, a process known as single electron transfer (SET). The electron-donating capacity of quinazolinone derivatives can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay mdpi.commdpi.comnih.govresearchgate.netnih.gov. Studies have shown that the presence of electron-donating groups on the quinazolinone scaffold can enhance its radical scavenging activity mdpi.com.

Metal Ion Chelation: Transition metal ions, such as iron and copper, can participate in redox reactions that generate reactive oxygen species, contributing to oxidative stress. Compounds with metal-ion-chelating properties can bind to these metal ions, preventing them from participating in these harmful reactions. Certain 2-substituted quinazolin-4(3H)-ones, particularly those with dihydroxy-substituted phenyl rings in the ortho position, have been found to exhibit metal-chelating properties in addition to their radical scavenging activities mdpi.comnih.govresearchgate.net.

Research on new phenolic derivatives of quinazolin-4(3H)-one has demonstrated that these hybrid molecules can possess significant antioxidant effects, sometimes stronger than standard antioxidants like ascorbic acid and Trolox mdpi.com. The combination of the quinazolinone core with phenolic moieties appears to be a promising strategy for the development of potent antioxidant agents that can act through multiple mechanisms.

Other Enzyme Inhibition Studies

Beyond their primary investigated activities, derivatives of the quinazolin-4(3H)-one scaffold have demonstrated inhibitory effects against several other enzymes, indicating a potential for broad therapeutic applications. These studies are crucial for understanding the polypharmacology of this class of compounds and identifying new leads for various disease states.

Alpha-Glucosidase Inhibition Kineticsnih.gov

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a well-established strategy for managing type 2 diabetes mellitus. Several studies have investigated quinazolin-4(3H)-one derivatives as potent α-glucosidase inhibitors.

Detailed kinetic studies have been performed to elucidate the mechanism of inhibition. For instance, a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. mdpi.com The most potent compound in this series, 7b, exhibited an IC50 value of 14.4 µM, which was significantly more potent than the standard drug acarbose. mdpi.com Kinetic analysis of compound 7b revealed that it acts as a competitive inhibitor of α-glucosidase. mdpi.com

In another study, a series of 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones were evaluated for their inhibitory potential against α-glucosidase and α-amylase. bezmialem.edu.tr Several derivatives, including 3h, 5a, and 5h, were identified as potent dual inhibitors of both enzymes, showing greater potency than the reference compound, quercetin. bezmialem.edu.tr The structure-activity relationship analysis indicated that the substitution pattern on the quinazolinone core and the S-benzyl group plays a significant role in the inhibitory activity. bezmialem.edu.tr For example, the presence of a 6,7-dimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one core in compounds 3h and 5h was noted for its importance in the inhibition of both enzymes. bezmialem.edu.tr

Table 1: α-Glucosidase Inhibition by Quinazolin-4(3H)-one Derivatives

| Compound | Description | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Derivative 7b | Quinazolin-4(3H)-one bearing a phenoxy-acetamide moiety | 14.4 | Competitive | mdpi.com |

| Derivative 3h | 6,7-dimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one core | Potent dual inhibitor (value not specified) | Not specified | bezmialem.edu.tr |

| Derivative 5a | 6-chloro-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one core with 2-fluorobenzyl group | Potent dual inhibitor (value not specified) | Not specified | bezmialem.edu.tr |

| Derivative 5h | 6,7-dimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one core | Potent dual inhibitor (value not specified) | Not specified | bezmialem.edu.tr |

Investigation of Additional Enzyme Targets Relevant to Disease Statesnih.gov

The therapeutic potential of the this compound scaffold extends to a variety of other enzyme targets implicated in different pathologies, including cancer, neurodegenerative diseases, and infectious diseases.

Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA): In the context of colon cancer, where oxidative stress, COX-2, and LDHA are interconnected contributing pathways, quinazolinone derivatives have been evaluated as inhibitors. bezmialem.edu.tr While none of the tested compounds surpassed the efficiency of reference inhibitors, derivatives 3a and 3g were identified as the most active against COX-2 and LDHA. bezmialem.edu.tr

Cholinesterases and Carbonic Anhydrases: For neurodegenerative conditions like Alzheimer's disease, quinazolin-4(3H)-one derivatives have been explored as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov Certain imines bearing the quinazolin-4(3H)-one scaffold showed potent inhibitory strength, with Ki values in the nanomolar range against both AChE and BChE. nih.gov The same study also revealed inhibitory activity against human Carbonic Anhydrase I and II (hCA I and hCA II), enzymes relevant in various physiological processes. nih.gov Another study investigated 2,3-disubstituted quinazolin-4(3H)-one derivatives as potential inhibitors of carbonic anhydrase II in the context of epilepsy. nih.gov

Tyrosine Kinases: The quinazolin-4(3H)-one core is a well-known scaffold for tyrosine kinase inhibitors used in cancer therapy. A series of derivatives were tested against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov Compounds 2i and 3i, in particular, demonstrated potent inhibitory activity against CDK2, HER2, and EGFR, with IC50 values in the sub-micromolar range, comparable to standard inhibitors like imatinib (B729) and lapatinib. nih.gov

Microbial Enzymes: The versatility of this scaffold is further highlighted by its activity against microbial enzymes. Certain 2-aryl-quinazolin-4(3H)-ones have been identified as inhibitors of the folate pathway in Leishmania parasites by targeting the enzyme pteridine (B1203161) reductase 1 (PTR1), suggesting their potential for treating American Cutaneous Leishmaniasis. nih.gov Additionally, 2-((3,5-Dinitrobenzyl)thio)quinazolinones have shown potent antimycobacterial activity by inhibiting M. tuberculosis thymidylate kinase, an essential enzyme for DNA synthesis in the pathogen.

Table 2: Inhibition of Various Enzyme Targets by Quinazolin-4(3H)-one Derivatives

| Enzyme Target | Relevant Disease State | Key Findings | Reference |

|---|---|---|---|

| COX-2, LDHA | Colon Cancer | Derivatives 3a and 3g were the most active inhibitors in the tested series. | bezmialem.edu.tr |

| AChE, BChE | Alzheimer's Disease | Potent inhibition observed with Ki values in the nanomolar range (4.20–26.10 nM for AChE, 1.22–16.09 nM for BChE). | nih.gov |

| hCA I, hCA II | Various (e.g., glaucoma, epilepsy) | Inhibitory strength with Ki values in the nanomolar range (38.55–159.05 nM for hCA I, 41.04–177.12 nM for hCA II). | nih.gov |

| CDK2, HER2, EGFR | Cancer | Compound 3i showed excellent HER2 inhibition (IC50 = 0.079 µM), similar to lapatinib. Compounds 2i and 3i were potent against CDK2 (IC50 ≈ 0.17 µM). | nih.gov |

| Pteridine Reductase 1 (PTR1) | Leishmaniasis | Active compounds showed low-micromolar EC50 values (4 to 10 μM) against parasites. | nih.gov |

| M. tuberculosis Thymidylate Kinase | Tuberculosis | Quinazolinone 26 and its sulfoxide (B87167) poorly inhibited the enzyme, suggesting alternative or additional targets for their whole-cell activity. |

Computational and Theoretical Studies on 3 Allyl 2 Benzylthio Quinazolin 4 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Prediction of Binding Affinities and Modes within Protein Active Sites

Molecular docking studies on quinazolinone derivatives, including analogues of 3-allyl-2-(benzylthio)quinazolin-4(3H)-one, have been performed to predict their interactions with various protein targets implicated in diseases like cancer, diabetes, and neurological disorders. These simulations reveal how the ligand fits into the binding pocket of the receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score.

Similarly, the potential of quinazolinone analogues as inhibitors of Dihydrofolate Reductase (DHFR) and Alpha-Glucosidase has been investigated. irjweb.compnrjournal.comresearchgate.netnih.gov In these cases, the ligand is predicted to form hydrogen bonds and hydrophobic interactions that mimic the binding of the natural substrate or known inhibitors. irjweb.comresearchgate.net For the GABA-A receptor, a target for anticonvulsant agents, docking simulations suggest that 3-allyl-4(3H)-quinazolinone derivatives can bind within the benzodiazepine (B76468) site, indicating a potential mechanism for their neurological activity. nih.gov

The following table summarizes representative findings from molecular docking studies of quinazolinone analogues with various protein targets.

| Target Protein | PDB Code | Ligand Type | Predicted Binding Energy (kcal/mol) | Key Interactions Observed |

| GABA-A Receptor | 4COF | 2-substituted-3-allyl-4(3H)-quinazolinone | High affinity predicted | Binding within the benzodiazepine site. nih.gov |

| DHFR | 1DHF | Quinazolin-4(3H)-one derivative | Significant negative values | Occupation of the same cavity as methotrexate. researchgate.net |

| EGFR | 1M17 | Iodoquinazoline with allyl/benzyl (B1604629) groups | -82.77 (for Erlotinib reference) | H-bonds, hydrophobic interactions in ATP site. epstem.net |

| HER2 | 3PP0 | Quinazolin-4(3H)-one derivative | - | Interactions with key residues in the kinase domain. researchgate.net |

| VEGFR2 | 4ASD | Quinazolin-4(3H)-one derivative | - | Interactions within the ATP-binding site. nih.gov |

| CDK2 | 1HCK | Quinazolin-4(3H)-one derivative | - | Hydrogen bonds and pi-alkyl interactions. nih.gov |

| Alpha-Glucosidase | 5NN5 | 3-Aryl-2-(benzylthio)quinazolin-4(3H)-one | -5.7 (for native ligand) | Hydrogen bonds and Van der Waals interactions. |

| B-RAF Kinase | 3OG7 | Quinazolin-4-one hybrid | - | Interactions within the ATP binding site. mui.ac.irresearchgate.net |

Identification of Key Amino Acid Residues for Ligand Recognition and Binding

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are crucial for ligand binding. These interactions typically include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces.

For kinase inhibitors like those targeting EGFR and VEGFR2, studies on quinazolinone analogues consistently show hydrogen bonding with backbone atoms in the hinge region of the kinase domain. nih.gov For EGFR, residues such as Met793 and Thr790 are often implicated in forming these crucial hydrogen bonds. nih.gov Alkyl and pi-alkyl interactions with residues like Val726 and Leu844 further stabilize the ligand in the hydrophobic pocket. nih.govnih.gov In the case of VEGFR2, interactions with residues like Cys919 and Asp1046 are often predicted to be important for binding. nih.gov

Docking of quinazolinone derivatives into the active site of alpha-glucosidase has highlighted the importance of hydrogen bonds with catalytic residues such as Asp404 and Asp518, as well as hydrophobic interactions that contribute to the stability of the complex. irjweb.com For CDK2, key interactions for quinazolinone inhibitors have been predicted with residues like Leu83 and Asp86, which are critical for anchoring the ligand within the ATP-binding site. nih.gov Similarly, studies with the GABA-A receptor have identified interactions with specific tyrosine and threonine residues in the binding pocket that are essential for the binding of quinazolinone-based ligands. nih.gov

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide detailed information on molecular orbitals, energy levels, and various descriptors that correlate with the molecule's chemical behavior.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attack.

For quinazolinone derivatives, DFT calculations show that the HOMO is typically distributed over the quinazolinone ring system and the electron-rich sulfur atom of the benzylthio group. The LUMO is often localized on the quinazolinone core, particularly the pyrimidine (B1678525) ring. This distribution suggests that the molecule can engage in various charge-transfer interactions, which are fundamental to its binding with biological targets.

Disclaimer: The following data is based on DFT calculations for structurally similar quinazolinone derivatives and is intended to be representative.

| Parameter | Representative Value (eV) | Significance |

| EHOMO | -6.0 to -6.5 | Indicates electron-donating capability. |

| ELUMO | -1.5 to -2.0 | Indicates electron-accepting capability. |

Determination of Energy Gaps and their Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap suggests higher kinetic stability and lower chemical reactivity.

For quinazolinone derivatives, the calculated HOMO-LUMO gap typically falls in a range that suggests a balance between stability and reactivity, which is a desirable characteristic for bioactive molecules. This moderate energy gap indicates that the molecule is stable enough to exist but reactive enough to interact with its biological target.

| Parameter | Representative Value (eV) | Correlation with Reactivity |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | A smaller gap correlates with higher chemical reactivity and polarizability. |

Calculation of Dipole Moments and Other Reactivity Descriptors

Quantum chemical calculations can also determine various global reactivity descriptors that provide further insight into the molecule's properties. These include the dipole moment, electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) describes the ability of a molecule to attract electrons. Chemical hardness (η) is a measure of the resistance to charge transfer, while its inverse, chemical softness (S) , indicates the ease of charge transfer. These parameters are calculated from the HOMO and LUMO energies and are useful for predicting the reactivity of the molecule in chemical reactions and biological interactions.

Disclaimer: The following data is based on DFT calculations for structurally similar quinazolinone derivatives and is intended to be representative.

| Reactivity Descriptor | Representative Value | Definition |

| Dipole Moment (Debye) | 2.0 - 4.0 | Measures the charge separation and overall polarity of the molecule. |

| Electronegativity (χ) (eV) | 3.5 - 4.5 | The power of the molecule to attract electrons. |

| Chemical Hardness (η) (eV) | 2.0 - 2.5 | Resistance to deformation of the electron cloud or charge transfer. |

| Chemical Softness (S) (eV-1) | 0.2 - 0.25 | The inverse of hardness, indicating higher reactivity. |

| Electron Transferred Fraction (ΔN) | - | Indicates the charge transferred between the molecule and a biological receptor. |

Molecular Dynamics Simulations for Conformational Stability of Protein-Ligand Complexes

Molecular dynamics simulations are powerful computational tools used to assess the stability of a ligand within the binding pocket of a protein and to observe the conformational changes that the complex undergoes over a specific period. For quinazolinone derivatives, these simulations are pivotal in validating the binding modes predicted by molecular docking and in providing a more dynamic picture of the interactions. researchgate.netresearchgate.net

The primary analyses conducted in such simulations include the calculation of the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and binding free energy. semanticscholar.orgnih.gov These parameters collectively help in elucidating the stability and binding affinity of the ligand-protein complex.

Root Mean Square Deviation (RMSD)

Root Mean Square Fluctuation (RMSF)

The RMSF analysis helps in identifying the flexibility of individual amino acid residues in the protein. github.io Residues that exhibit high RMSF values are more flexible, while those with lower values are more constrained. This analysis is particularly useful for understanding which parts of the protein are most affected by the binding of the ligand. In studies involving quinazolinone derivatives, the amino acid residues in the binding pocket that interact with the ligand typically show lower RMSF values, indicating that the ligand binding stabilizes these residues. nih.gov

Binding Free Energy Calculations

Hydrogen Bond Analysis

Hydrogen bonds play a crucial role in the specificity and stability of protein-ligand interactions. kemdikbud.go.idugm.ac.id MD simulations allow for the monitoring of the formation and breakage of hydrogen bonds over time. A stable hydrogen bond network between a quinazolinone derivative and its target protein is a strong indicator of a stable complex. researchgate.net

The following table summarizes typical findings from molecular dynamics simulations of various quinazolinone derivatives with their protein targets, which can be extrapolated to understand the potential conformational stability of complexes involving this compound.

| Parameter | Typical Value Range for Quinazolinone Derivatives | Significance |

| Protein RMSD | 1.5 - 3.5 Å | Indicates the stability of the protein's backbone during the simulation. |

| Ligand RMSD | 0.5 - 2.5 Å | A low and stable value suggests the ligand is well-settled in the binding pocket. |

| Binding Pocket Residue RMSF | < 2.0 Å | Lower fluctuations point to stabilization of the active site upon ligand binding. |

| Binding Free Energy (ΔG_bind) | -25 to -75 kcal/mol | A highly negative value indicates strong binding affinity. abap.co.in |

| Number of Stable Hydrogen Bonds | 2 - 5 | Consistent hydrogen bonding contributes significantly to the stability of the complex. |

Detailed research findings from studies on analogous quinazolinone compounds reveal that the stability of the protein-ligand complex is a multifactorial property. For instance, in a study on thiazolo-[2,3-b] quinazolinone derivatives as EGFR-TKD inhibitors, MD simulations showed that the most potent compounds maintained stable RMSD values throughout the simulation and exhibited favorable binding free energies. semanticscholar.org Another study on quinazolinone derivatives as MMP-13 inhibitors highlighted the importance of hydrogen bonding with key residues in the active site for maintaining a stable U-shaped conformation of the ligand. nih.gov These findings underscore the importance of specific structural motifs and interaction patterns in determining the conformational stability of quinazolinone-based inhibitors.

Future Perspectives in Quinazolinone Research Focusing on 3 Allyl 2 Benzylthio Quinazolin 4 3h One

Development of Novel Analogs with Enhanced Potency and Selectivity

A primary focus for future research will be the rational design and synthesis of novel analogs of 3-allyl-2-(benzylthio)quinazolin-4(3H)-one to improve therapeutic efficacy and selectivity. Structure-activity relationship (SAR) studies on related quinazolinones have provided a roadmap for such modifications.

Key areas for analog development include:

Modification of the Benzyl (B1604629) Moiety: Introducing various substituents (e.g., fluoro, chloro, methoxy) onto the phenyl ring of the benzylthio group can significantly alter electronic, steric, and lipophilic properties. mdpi.com This can enhance binding affinity to target proteins and improve pharmacokinetic profiles. mdpi.com For instance, the introduction of fluorine-containing moieties is known to enhance metabolic stability and membrane permeation. mdpi.com

Exploring Alternatives to the Allyl Group: While the allyl group at the N-3 position has shown promise, investigating other small, unsaturated or functionalized alkyl chains could lead to the discovery of compounds with superior activity or different selectivity profiles.

The goal of these synthetic efforts is to create a library of compounds for systematic screening. This will allow for the identification of derivatives with optimized activity against specific biological targets and a reduced likelihood of off-target effects.

Table 1: Potential Modifications for Analog Development

| Molecular Scaffold | Position of Modification | Example Substituents | Desired Outcome |

| Benzyl Ring | Para-, Meta-, Ortho- | -F, -Cl, -NO2, -CF3 | Enhanced target binding, improved pharmacokinetics |

| Quinazolinone Core | C-6, C-7 | -Cl, -Br, -OCH3 | Modulation of electronic properties and activity |

| N-3 Substituent | Allyl Group | Propargyl, Crotyl | Optimization of potency and selectivity |

Exploration of Multi-Targeting Approaches

The paradigm of "one molecule, one target" is increasingly being replaced by the development of multi-target drugs, which can offer superior efficacy, especially in complex diseases like cancer. mdpi.com Quinazolinone derivatives are well-suited for this approach, as they have been shown to inhibit multiple biological targets, including various protein kinases. mdpi.comnih.gov

Future research on this compound should investigate its potential as a multi-target agent. Given that related compounds inhibit enzymes like cyclooxygenase-2 (COX-2) and various tyrosine kinases (e.g., EGFR, HER2, VEGFR2), it is plausible that this specific scaffold could be optimized to hit several key pathways involved in disease progression. mdpi.comnih.gov For example, a single compound that simultaneously targets pathways involved in cell proliferation, angiogenesis, and inflammation could be a powerful therapeutic agent for cancer. nih.govnih.gov

This strategy involves screening the compound and its novel analogs against a panel of relevant biological targets. Identifying a derivative with a balanced inhibitory profile against multiple desired targets would be a significant step toward developing a next-generation therapeutic.

Advanced Computational Modeling for Lead Optimization

Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. Future efforts to refine this compound will heavily rely on these in silico methods.

Molecular Docking: Docking studies can predict the binding modes of this compound and its analogs within the active sites of target proteins, such as EGFR tyrosine kinase or B-RAF kinase. nih.gov This provides insights into the specific molecular interactions—like hydrogen bonds and hydrophobic interactions—that are crucial for binding affinity. nih.govnih.gov These insights can guide the rational design of new derivatives with improved binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of quinazolinone analogs with their biological activity. This allows for the prediction of the potency of virtual compounds before they are synthesized, saving time and resources.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. mdpi.com By modeling these properties, researchers can prioritize analogs that are more likely to have favorable pharmacokinetic and safety profiles, increasing the chances of success in later preclinical and clinical stages.

By integrating these computational approaches, the process of optimizing the this compound scaffold can be made significantly more efficient and targeted.

Investigation of Broader Biological Applications and Mechanisms of Action

While anticancer activity is a major focus for quinazolinone research, the scaffold's versatility suggests that this compound and its derivatives may have other therapeutic applications. researchgate.net

Potential new applications to be explored include:

Antimicrobial Agents: Numerous quinazolinone derivatives have demonstrated potent activity against a range of bacteria and fungi. researchgate.neteco-vector.comnih.gov Screening this compound against clinically relevant microbial strains, including drug-resistant ones, could uncover new leads for anti-infective therapies.

Antiviral Activity: Certain quinazolinones have been found to possess antiviral properties, for instance, against the Tobacco Mosaic Virus (TMV). mdpi.comnih.gov This suggests that the scaffold could be a starting point for the development of agents against human viral pathogens.

Anti-inflammatory and Analgesic Effects: The quinazolinone core is present in compounds with known anti-inflammatory and analgesic properties. acgpubs.org Investigating the potential of this compound to modulate inflammatory pathways could open up applications in treating conditions like osteoarthritis. acgpubs.org

CNS Disorders: Some quinazolinone derivatives exhibit activity as anticonvulsant or CNS depressant agents. nih.gov Exploring the neurological effects of this specific compound could reveal unforeseen therapeutic potential.

A crucial aspect of this research will be to elucidate the precise molecular mechanisms of action. For cytotoxic compounds, this includes investigating their effects on apoptosis regulators (like Bax and Bcl-2), cell cycle progression, and specific signaling pathways. mdpi.com Understanding how this compound exerts its biological effects is essential for its development as a safe and effective therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for 3-allyl-2-(benzylthio)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

Answer: The synthesis of quinazolinone derivatives often involves multi-step reactions. For example, 3-allyl-substituted analogs can be prepared via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloromethylquinazolin-4(3H)-one intermediates with thiol-containing reagents (e.g., benzyl mercaptan) under basic conditions (e.g., triethylamine) in solvents like DMF or ethanol . Microwave-assisted synthesis has been shown to improve yields (e.g., 60–74%) and reduce reaction times compared to conventional heating, as demonstrated in the synthesis of structurally similar 3-allyl-2-(propylthio)quinazolin-4(3H)-one . Solvent choice is critical: ethanol enhances reactivity for allyl-group incorporation, while DMF facilitates thioether bond formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Key techniques include:

- FTIR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) groups .

- NMR : ¹H NMR identifies allyl protons (δ 5.0–5.8 ppm, multiplet) and benzylthio substituents (δ 3.8–4.2 ppm for –SCH2–). ¹³C NMR resolves quinazolinone carbonyls (δ ~165 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 371.2 for analogs with chloroaryl substituents) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Answer: Standard assays include:

- Anti-inflammatory : Inhibition of COX-1/COX-2 enzymes via ELISA, with IC50 comparisons to reference drugs (e.g., indomethacin) .

- Antimicrobial : Disk diffusion or microdilution assays against Candida albicans or Staphylococcus aureus .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl vs. propylthio groups) influence COX-2 selectivity?

Answer: Substituents on the benzylthio moiety critically modulate COX-2 inhibition. For example:

- 3-Methoxybenzylthio analogs show COX-2 selectivity (IC50 < 1 µM) due to enhanced hydrogen bonding with the enzyme’s hydrophobic pocket.

- 2-Methylbenzylthio derivatives act as non-selective COX-1/COX-2 inhibitors, likely due to steric hindrance . Computational docking (e.g., AutoDock Vina) can predict binding affinities by analyzing substituent electronic effects (e.g., logP, polar surface area) .

Q. What mechanistic insights explain the antifungal activity of this compound against Fusarium oxysporum?

Answer: The compound disrupts fungal membrane integrity by inhibiting ergosterol biosynthesis, as shown via GC-MS analysis of sterol profiles in treated cultures . Synergistic effects with fluconazole (FICI ≤ 0.5) suggest potential for combination therapy. RNA-seq data further implicate downregulation of ERG11 (lanosterol demethylase) .

Q. How can in vivo pharmacokinetic parameters be optimized for this compound?

Answer: Strategies include:

- Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., –NO2) on the benzylthio moiety improves logP (e.g., from 2.1 to 3.5) and oral bioavailability in rat models .

- Prodrug design : Acetylation of the quinazolinone NH group enhances solubility (e.g., 2.8 mg/mL in PBS vs. 0.5 mg/mL for parent compound) .

- Metabolic stability : Liver microsome assays identify cytochrome P450 (CYP3A4) as the primary metabolizer, guiding dose adjustments .

Methodological Challenges and Data Contradictions

Q. Why do some studies report conflicting IC50 values for COX-2 inhibition?

Answer: Discrepancies arise from:

- Assay variability : ELISA-based COX-2 inhibition assays may yield higher IC50 values than fluorometric methods due to differences in prostaglandin detection limits .

- Substituent positioning : Meta-substituted benzylthio groups (e.g., 3-CF3) show 10-fold higher activity than para-substituted analogs, highlighting the need for precise SAR documentation .

Q. How can researchers resolve low yields in microwave-assisted synthesis?

Answer: Key optimizations include:

- Power calibration : Maintaining 300–400 W prevents thermal decomposition of the allyl group .

- Solvent selection : Ethanol outperforms DMF in microwave conditions due to higher dielectric constant, enabling faster dipole rotation .

Safety and Handling Protocols

Q. What precautions are necessary when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust (PEL < 1 mg/m³) .

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure (LD50 > 2000 mg/kg in rats) .

- Storage : Store at 2–8°C under argon to prevent oxidation of the thioether group .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.